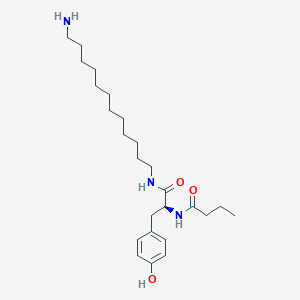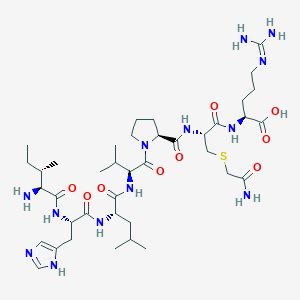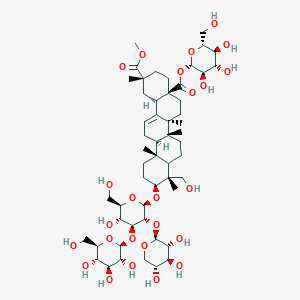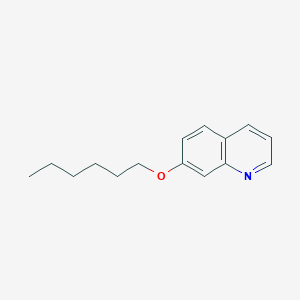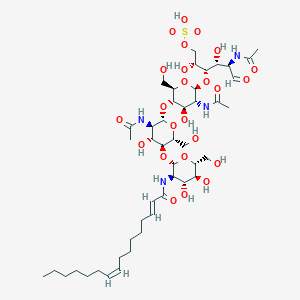![molecular formula C11H9N3O B145244 10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one CAS No. 137654-51-4](/img/structure/B145244.png)
10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one
Descripción general
Descripción
10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one, commonly known as MTTD, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. MTTD has a unique structure that makes it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of MTTD is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. MTTD has been shown to inhibit the activity of certain viral enzymes, as well as the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MTTD can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTTD has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. Additionally, MTTD has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTTD in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. Additionally, MTTD has been shown to have a variety of potential applications in the field of medicinal chemistry, making it a promising candidate for drug development. However, one limitation of using MTTD in lab experiments is its toxicity, which can make it difficult to work with at high concentrations.
Direcciones Futuras
There are several future directions for research involving MTTD. One potential area of investigation is the development of MTTD-based drugs for the treatment of viral infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of MTTD and its potential applications in other areas of medicine. Finally, the synthesis and investigation of new derivatives of MTTD may lead to the discovery of compounds with even greater therapeutic potential.
Métodos De Síntesis
MTTD can be synthesized through a multistep process involving the reaction of various starting materials. One common method involves the reaction of 3,4-dihydro-2H-pyran with 2,4-pentadien-1-amine to form the intermediate compound, which is then further reacted with methylamine and formaldehyde to yield MTTD. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce MTTD in high yield and purity.
Aplicaciones Científicas De Investigación
MTTD has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antiviral, anticancer, and antibacterial properties, making it a promising candidate for drug development. MTTD has also been investigated for its potential use as a fluorescent probe for imaging and detection purposes.
Propiedades
IUPAC Name |
10-methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-5-10(15)14-6-12-8-3-2-4-9(13-7)11(8)14/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOSCTGYNGYGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=NC3=C2C(=CC=C3)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214828 | |
| Record name | 6-Methylimidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one, 6-methyl-(9CI) | |
CAS RN |
137654-51-4 | |
| Record name | 6-Methylimidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137654-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylimidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






